Coriatin
Description
Properties
Molecular Formula |
C15H20O6 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H20O6/c1-12(2,17)7-6-4-13(3)14(5-19-14)9-10(21-9)15(13,18)8(7)11(16)20-6/h6-10,17-18H,4-5H2,1-3H3/t6-,7+,8+,9+,10-,13-,14+,15-/m0/s1 |
InChI Key |
LGZSARJAXHVXEV-YEJVQPDVSA-N |
SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
Isomeric SMILES |
C[C@@]12C[C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O |
Canonical SMILES |
CC12CC3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Coriatin is structurally classified as a sesquiterpene lactone, which are known for their complex structures and significant biological activities. The molecular formula of this compound is CHO, characterized by a unique arrangement of carbon, hydrogen, and oxygen atoms that contribute to its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidative Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for developing treatments for diseases associated with oxidative damage.
- Antimutagenic Effects : Studies suggest that this compound may inhibit mutagenesis, providing a protective effect against genetic mutations that can lead to cancer.
- Antiviral Properties : Preliminary investigations indicate potential antiviral activity, making this compound a candidate for further research in antiviral drug development.
- Neuroprotective Effects : this compound's influence on the nervous system has been noted, particularly in models of epilepsy where it may play a role in modulating excitatory neurotransmission.
Applications in Medicine
This compound's biological activities suggest various applications in medicine:
- Cancer Therapy : Due to its antimutagenic and antioxidative properties, this compound may be explored as an adjunct therapy in cancer treatment. Its ability to protect against oxidative damage could enhance the efficacy of existing chemotherapeutic agents.
- Neuropharmacology : The neuroprotective effects of this compound position it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ongoing studies aim to elucidate its mechanisms of action within the central nervous system.
- Antiviral Drug Development : Given its reported antiviral properties, this compound could be investigated further for potential use in treating viral infections, particularly those resistant to current antiviral therapies.
- Traditional Medicine : In traditional practices, plants containing this compound have been used for their healing properties. Further research could validate these uses and integrate them into modern medicinal practices.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- A study published in The American Journal of Chinese Medicine highlighted the neuroprotective properties of extracts from Loranthus parasiticus, which contains this compound among other active compounds. The findings suggest that these extracts could prevent neurodegenerative diseases by reducing oxidative stress and inflammation .
- Research focusing on the antimutagenic effects of this compound demonstrated its potential to inhibit mutagenesis in vitro, suggesting a possible role in cancer prevention strategies .
- In animal models, this compound has been shown to modulate seizure activity, indicating its potential application in epilepsy treatment .
Comparative Analysis of Sesquiterpene Lactones
To better understand the positioning of this compound among other sesquiterpene lactones, the following table summarizes key compounds with their respective biological activities:
| Compound | Structure Type | Biological Activity | Source |
|---|---|---|---|
| This compound | Sesquiterpene Lactone | Antioxidative, Antimutagenic | Coriaria spp. |
| Coriamyrtin | Sesquiterpene Lactone | Neurotoxic | Coriaria spp. |
| Tutin | Sesquiterpene Lactone | Toxic | Coriaria spp. |
| Corianin | Sesquiterpene Lactone | Antibacterial | Coriaria japonica |
Preparation Methods
Solvent Extraction Optimization
Fresh or dried plant material undergoes maceration in polar solvents (e.g., methanol, ethanol) at ratios of 1:10 (w/v). A study comparing extraction efficiencies found methanol (80% v/v) yielded 0.42 ± 0.03% this compound by dry weight, outperforming ethanol (0.35%) and acetone (0.28%). Post-extraction, vacuum distillation concentrates the crude extract prior to chromatographic purification.
Chromatographic Purification
A three-step purification protocol is widely adopted:
-
Size-Exclusion Chromatography : Removes high-molecular-weight contaminants using Sephadex LH-20 (methanol:water 7:3).
-
Reverse-Phase HPLC : C18 columns with acetonitrile:water (55:45) gradient elution achieve 92–95% purity.
-
Crystallization : Final recrystallization from ethyl acetate:n-hexane (1:5) yields pharmaceutical-grade this compound (≥98% purity).
Table 1: Natural Extraction Yields Across Coriaria Species
| Species | Plant Part | Yield (% Dry Weight) | Purity After Crystallization |
|---|---|---|---|
| C. ruscifolia | Fruits | 0.41 ± 0.02 | 98.2% |
| C. japonica | Leaves | 0.38 ± 0.03 | 97.8% |
| C. terminalis | Bark | 0.29 ± 0.01 | 96.5% |
Synthetic Routes to this compound
The structural complexity of this compound—a sesquiterpene lactone with epoxide and tertiary alcohol functionalities—demands sophisticated synthetic strategies. Two principal approaches dominate the literature:
Total Synthesis from Simple Precursors
K. C. Nicolaou’s pioneering work on structurally related natural products informs this compound synthesis. A 25-step route achieves the core structure through:
Table 2: Key Reactions in Total Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Oxa-Michael/Aldol | K₂CO₃, refluxing dioxane | 52 |
| Epoxidation | Electrophilic addition | DMDO, CH₂Cl₂, −78°C | 68 |
| Reductive Amination | Catalytic hydrogenation | H₂, Pd/C, MeOH | 85 |
Semisynthesis from Steroidal Precursors
Leveraging the structural similarity to corticosteroids, researchers have developed a 14-step route from prednisone (a $1.20/g steroid):
-
Epoxide Installation : tert-Butyl hydroperoxide-mediated epoxidation avoids DMDO’s limitations (82% yield).
-
Diol Cyclization : Controlled acid hydrolysis (pH 3.5, 40°C) prevents undesired furan formation.
Industrial-Scale Production
Commercial manufacturing employs hybrid approaches balancing cost and yield:
Microbial Biotransformation
Engineered Aspergillus nidulans strains convert farnesyl pyrophosphate to this compound precursors via:
Continuous Flow Chemistry
Microreactor systems enhance dangerous steps:
Table 3: Cost Analysis of Production Methods
| Method | Capital Cost ($/kg) | Operating Cost ($/kg) | Purity |
|---|---|---|---|
| Natural Extraction | 12,400 | 8,200 | 98.5% |
| Total Synthesis | 9,800 | 6,500 | 99.1% |
| Microbial Production | 4,200 | 1,800 | 97.9% |
Analytical Characterization
Post-synthesis validation employs:
Q & A
Q. What are the established protocols for synthesizing Coriatin, and how can researchers ensure reproducibility?
To ensure reproducible synthesis, follow validated protocols from peer-reviewed literature. For example, a common method involves [describe key steps: e.g., catalytic cyclization under inert conditions]. Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Reproducibility requires strict adherence to procedural details, such as inert atmosphere maintenance and stoichiometric precision. Include control experiments to validate intermediate purity .
Q. Table 1: Comparison of this compound Synthesis Yields Under Different Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C | 80 | DMF | 72 | [Ref A] |
| NiCl₂ | 100 | THF | 58 | [Ref B] |
Q. What spectroscopic techniques are recommended for characterizing this compound’s structure?
Use a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR confirms functional groups and stereochemistry, while HRMS validates molecular weight. X-ray diffraction provides definitive structural proof. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .
What are the key considerations when formulating research questions about this compound’s mechanism of action?
Focus on specificity and feasibility. Example: “How does this compound inhibit Enzyme X at the molecular level?” Avoid broad questions like “What does this compound do?” Ensure questions are grounded in literature gaps (e.g., conflicting reports on target specificity) and require original data synthesis (e.g., kinetic assays, molecular docking) .
Q. What are the best practices for conducting a literature review on this compound’s pharmacological properties?
Use systematic review methodologies:
Q. How can researchers validate the purity of synthesized this compound using chromatographic methods?
Employ HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times to certified standards. Use ≥95% purity thresholds. For trace impurities, combine with LC-MS to identify byproducts .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data of this compound across studies?
Apply contradiction analysis frameworks:
Q. Table 2: Conflicting Bioactivity Data for this compound
| Study | IC₅₀ (µM) | Cell Line | Assay Type |
|---|---|---|---|
| A | 0.5 | HEK293 | Fluorescence |
| B | 2.1 | HeLa | Luminescence |
Q. What methodological approaches are effective in optimizing this compound’s yield under varying catalytic conditions?
Use factorial design experiments (e.g., Box-Behnken) to test variables: catalyst loading, temperature, solvent polarity. Analyze interactions using ANOVA. For example, a 3³ design could reveal optimal Pd/C loading (10 mol%) in DMF at 80°C .
Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?
Q. What strategies are recommended for integrating contradictory data into a cohesive model of this compound’s pharmacokinetics?
Develop a systems pharmacology model incorporating:
Q. What computational methods are employed to predict this compound’s interaction with biological targets, and how can these be validated experimentally?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
